molecular formula C13H17NO3 B13519060 Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13519060
M. Wt: 235.28 g/mol
InChI Key: VRTVTFFIQKLZOD-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethyl ester and methoxy groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxyquinoline and ethyl chloroformate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) for the reduction step.

    Continuous Flow Reactors: To enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of neurological disorders.

Industry

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The methoxy and ethyl ester groups play crucial roles in modulating its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.

    Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: Lacks the methoxy group, which can affect its biological activity and reactivity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-5,8,10,14H,3,6-7H2,1-2H3

InChI Key

VRTVTFFIQKLZOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=C1C=C(C=C2)OC

Origin of Product

United States

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